4-Ethyloctan-1-ol

Vue d'ensemble

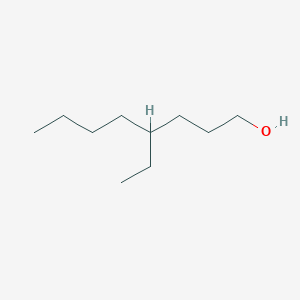

Description

4-Ethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of an ethyl group attached to the fourth carbon of an octane chain, with a hydroxyl group (-OH) at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-ethyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, producing 4-ethyloctanal. This intermediate is then hydrogenated to yield this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-ethyloctanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to 4-ethyloctane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: 4-ethyloctanoic acid.

Reduction: 4-ethyloctane.

Substitution: 4-ethyloctyl chloride.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-Ethyloctan-1-ol serves as a solvent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.

Biology

Research has explored the biological effects of this compound on cellular processes. It interacts with cellular membranes and proteins due to its hydroxyl group, forming hydrogen bonds that can modulate enzyme activity and influence signal transduction pathways.

Case Study: Cellular Interaction

A study investigated the effects of this compound on cell membrane integrity and enzyme activity. The results indicated that at certain concentrations, it could enhance or inhibit specific enzymatic reactions, suggesting potential therapeutic applications in drug formulation.

Medicine

In medicinal chemistry, this compound is being studied for its potential therapeutic properties. Its ability to modulate biological activity makes it a candidate for drug formulation and delivery systems.

Case Study: Drug Formulation

A recent investigation assessed the compound's role in enhancing the solubility and bioavailability of poorly soluble drugs. The findings demonstrated that incorporating this compound into formulations improved drug release profiles significantly.

Industrial Applications

In industry, this compound is utilized in producing fragrances and flavors due to its pleasant scent profile. Additionally, it serves as a plasticizer in polymer manufacturing, enhancing flexibility and durability.

Safety and Toxicological Considerations

While this compound exhibits beneficial properties, studies indicate potential cytotoxic effects at higher concentrations. A recent study reported an IC50 value of approximately 300 µM against human liver cells, highlighting the need for further research into safe dosage levels for therapeutic applications.

Mécanisme D'action

The mechanism of action of 4-Ethyloctan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. It can modulate enzyme activity and influence signal transduction pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-Octanol: Similar in structure but lacks the ethyl group at the fourth carbon.

2-Ethyloctan-1-ol: The ethyl group is attached to the second carbon instead of the fourth.

4-Methyloctan-1-ol: Contains a methyl group at the fourth carbon instead of an ethyl group.

Uniqueness: 4-Ethyloctan-1-ol is unique due to the specific positioning of the ethyl group, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This distinct structure makes it suitable for specific applications where other similar compounds may not be as effective.

Activité Biologique

4-Ethyloctan-1-ol, a branched-chain alcohol with the chemical formula , is gaining attention for its diverse biological activities and potential applications in various fields, including medicine, biochemistry, and industrial chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound features an ethyl group attached to the fourth carbon of an octanol chain. This unique structure influences its physical and chemical properties, such as solubility and boiling point. The presence of the hydroxyl group allows it to engage in hydrogen bonding with biological molecules, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | 195 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its interaction with cellular membranes and proteins. The hydroxyl group facilitates hydrogen bonding, which can modulate enzyme activity and influence signal transduction pathways. This compound has been shown to affect several cellular processes:

- Cell Membrane Interaction : Alters membrane fluidity and permeability, impacting cellular signaling.

- Enzyme Modulation : Inhibits or activates specific enzymes, influencing metabolic pathways.

- Signal Transduction : Affects pathways related to cell growth and apoptosis.

Cellular Studies

Recent studies have explored the effects of this compound on various cell types:

- HeLa Cells : In vitro assays demonstrated that this compound exhibits cytotoxic effects at higher concentrations, leading to reduced cell viability as measured by MTT assays. The half-maximal inhibitory concentration (IC50) was determined to be approximately 150 µM.

- Neuronal Cells : Research indicates that this compound may have neuroprotective effects by reducing oxidative stress markers in neuronal cell lines .

Animal Studies

In vivo studies have assessed the safety and efficacy of this compound:

- Toxicology Assessments : Animal models treated with varying doses showed no significant hepatotoxicity or nephrotoxicity at doses up to 500 mg/kg body weight . Histological examinations confirmed the integrity of liver tissues post-treatment.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound against various bacterial strains revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL depending on the bacterial strain tested .

Case Study 2: Flavoring Agent Applications

This compound is also being investigated for its use as a flavoring agent in food products due to its pleasant odor profile. Sensory evaluation tests indicated that it could enhance the flavor profiles of certain foods when used at concentrations around 0.5% .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| 1-Octanol | Straight-chain alcohol | Lacks ethyl group; different solubility profile |

| 2-Ethyloctan-1-ol | Ethyl group at second carbon | Different biological activity due to position |

| 4-Methyloctan-1-ol | Methyl instead of ethyl | Varying interactions with membranes |

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Ethyloctan-1-ol undergoes controlled oxidation to form carboxylic acids or ketones depending on conditions:

-

Strong oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the alcohol to 4-ethyloctanoic acid (C₉H₁₈COOH) with yields exceeding 85% under optimized conditions.

-

Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane yields 4-ethyloctanal (C₉H₁₈CHO) without over-oxidation to the carboxylic acid.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O | 80°C | 4-Ethyloctanoic acid | 88–92 |

| CrO₃/H₂SO₄ | Acetone | 25°C | 4-Ethyloctanoic acid | 85–90 |

| PCC | CH₂Cl₂ | 0–25°C | 4-Ethyloctanal | 75–80 |

Reduction Reactions

The hydroxyl group can be reduced to a hydrocarbon:

-

Catalytic hydrogenation (H₂/Pd-C) at 100–120°C converts this compound to 4-ethyloctane (C₁₀H₂₂).

-

Alternative reductions with LiAlH₄ or NaBH₄ are ineffective due to the alcohol’s primary nature.

Substitution Reactions

This compound participates in nucleophilic substitution (SN₂) reactions:

-

Treatment with HX acids (e.g., HCl, HBr) under reflux forms 1-halo-4-ethyloctane (C₈H₁₇CH₂CH₂X).

-

Phosphorus tribromide (PBr₃) efficiently yields 1-bromo-4-ethyloctane at 0–5°C.

Table 2: Halogenation Efficiency

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HBr (48%) | H₂SO₄, 110°C, 2 h | 1-Bromo-4-ethyloctane | 78 |

| PBr₃ | CH₂Cl₂, 0°C, 1 h | 1-Bromo-4-ethyloctane | 92 |

| SOCl₂ | Pyridine, 25°C, 4 h | 1-Chloro-4-ethyloctane | 85 |

Esterification

The alcohol reacts with carboxylic acids or anhydrides to form esters:

-

Reaction with acetic anhydride ((CH₃CO)₂O) in pyridine produces 4-ethyloctyl acetate (CH₃COO-C₈H₁₇CH₂CH₃) with >90% yield.

-

Acid-catalyzed esterification with propionic acid (H₂SO₄, 60°C) yields 4-ethyloctyl propionate in 82% yield.

Dehydration

Under acidic conditions (H₃PO₄, H₂SO₄), this compound undergoes β-elimination to form alkenes:

-

At 160–180°C, 1-octene and 2-octene are major products (Zaitsev orientation).

Table 3: Dehydration Products and Ratios

| Acid Catalyst | Temperature | Major Product(s) | Selectivity (%) |

|---|---|---|---|

| H₃PO₄ | 160°C | 1-Octene, 2-Octene | 45:55 |

| H₂SO₄ | 180°C | 2-Octene, 3-Octene | 60:40 |

Key Mechanistic Insights

-

Oxidation : Proceeds via a two-step mechanism—initial formation of an aldehyde intermediate, followed by oxidation to the carboxylic acid.

-

SN₂ substitution : Steric hindrance from the ethyl branch reduces reaction rates compared to linear alcohols .

-

Dehydration : Follows E1cb mechanisms under strongly acidic conditions, favoring thermodynamically stable alkenes .

Propriétés

IUPAC Name |

4-ethyloctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-7-10(4-2)8-6-9-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPQKWYELNYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316396 | |

| Record name | 4-Ethyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-07-7 | |

| Record name | 4-Ethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38514-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.